molecular formula C9H8ClNOS B3838478 2-(3-chlorophenyl)-1,3-thiazolidin-4-one

2-(3-chlorophenyl)-1,3-thiazolidin-4-one

Cat. No.: B3838478
M. Wt: 213.68 g/mol
InChI Key: LPMOPTZNRGZJAP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-thiazolidin-4-one is a chemical compound of significant interest in medicinal chemistry research, belonging to the thiazolidin-4-one class known for its diverse biological activities. This compound is primarily investigated for its potential in anticancer applications. Recent scientific studies highlight that thiazolidin-4-one derivatives, particularly those with chlorophenyl substituents, show promise as targeted therapeutic agents. Specifically, research indicates that analogous compounds function as lysophosphatidic acid receptor 1 (LPA1) inhibitors, a pathway implicated in the proliferation, survival, and metastasis of breast cancer cells . In these studies, such compounds demonstrated an ability to reduce cancer cell migration and induce apoptosis (programmed cell death) in in vitro models . Beyond oncology, the thiazolidin-4-one scaffold is a versatile pharmacophore explored for its antimicrobial properties. Research has shown that derivatives of this core structure exhibit notable antibacterial and antifungal effects against various strains, including Pseudomonas aeruginosa and Candida parapsilosis . Additionally, some thiazolidin-4-one derivatives have displayed potent anti-Toxoplasma gondii activity, inhibiting the proliferation of the parasite in vitro much more effectively than standard reference drugs . The mechanism of action for this compound family varies by biological target but often involves specific interactions with enzyme active sites or cellular receptors, as supported by molecular docking and dynamic simulation studies . This product, this compound (PubChem CID: 5050533), is offered for use in these and other early-stage investigative applications . Intended Use & Disclaimer: This product is supplied For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-7-3-1-2-6(4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOPTZNRGZJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of 3-chlorobenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is often carried out in solvents such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including 2-(3-chlorophenyl)-1,3-thiazolidin-4-one, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific enzymes involved in cancer proliferation and survival. For instance, studies have demonstrated that thiazolidin-4-ones can inhibit topoisomerases and other targets crucial for DNA replication and repair .
  • Case Studies :
    • A study reported that compounds derived from thiazolidin-4-one exhibited cytotoxic effects against human breast cancer (MCF-7) cells, with significant dose-dependent activity observed in MTT assays .
    • Another investigation highlighted that thiazolidin-4-one derivatives demonstrated selective cytotoxicity against prostate cancer cells, indicating their potential as targeted cancer therapies .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidin-4-one derivatives has been widely documented. These compounds exhibit activity against a range of pathogens, including bacteria and parasites.

  • Antitoxoplasma Activity : One study focused on the anti-Toxoplasma gondii activity of thiazolidin-4-one derivatives, revealing that several compounds significantly inhibited parasite growth with IC50 values ranging from 115.92 to 271.15 μM .
  • Broad-Spectrum Antimicrobial Activity : Thiazolidin-4-one derivatives have also been investigated for their antibacterial and antifungal properties. They have shown effectiveness against various strains of bacteria, including resistant strains .

Anti-inflammatory and Analgesic Effects

Thiazolidin-4-one compounds are recognized for their anti-inflammatory and analgesic activities.

  • Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Research Findings : In vivo studies have demonstrated that certain thiazolidin-4-one derivatives significantly reduced inflammation in carrageenan-induced paw edema models, showcasing their potential as therapeutic agents for inflammatory diseases .

Antiviral Activity

Recent studies have indicated that thiazolidin-4-one derivatives possess antiviral properties.

  • HIV Inhibition : Some derivatives have been synthesized with modifications that enhance their antiviral potency against HIV. For example, a specific compound demonstrated an EC50 value of 0.35 mM against HIV, indicating substantial antiviral activity .

Antidiabetic Potential

Thiazolidin-4-one derivatives are also being explored for their antidiabetic properties.

  • Mechanism : These compounds may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

Data Summary Table

ApplicationBiological ActivityReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Toxoplasma gondii
Anti-inflammatoryReduces inflammation
AntiviralInhibits HIV replication
AntidiabeticEnhances insulin sensitivity

Mechanism of Action

The biological activity of 2-(3-chlorophenyl)-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among thiazolidinone derivatives include substitutions at positions 2, 3, and 5 of the core, which significantly alter electronic, steric, and solubility profiles.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR, cm⁻¹) Bioactivity Highlights
2-(3-Chlorophenyl)-1,3-thiazolidin-4-one 3-Cl at position 2 211.67 N/A C=O (~1680) Antimicrobial (broad-spectrum)
3-(3-Nitrophenyl)-pyrazole-linked thiazolidinone 3-NO₂ at position 2, pyrazole at 3 342.34 236–238 C=O (1683.55), C=N (1596.77) Pf-ENR enzyme inhibition
3-(Adamantan-1-yl)-2-(3-Cl-phenyl)thiazolidin-4-one Adamantane at 3, 3-Cl-phenyl at 2 431.01 N/A C=O (1679) Enhanced lipophilicity
5-(2-F-benzylidene)-2-thioxo-thiazolidin-4-one 2-F-benzylidene at 5, thioxo 357.45 N/A C=O (1679), C=S (~1350) Anticancer potential

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl and 3-nitrophenyl substituents reduce electron density at the thiazolidinone core, stabilizing the C=O bond (IR: 1679–1683 cm⁻¹) .
  • Thioxo Derivatives : Replacement of the 4-one oxygen with sulfur (e.g., 2-thioxo in ) introduces additional hydrogen-bonding sites, influencing enzyme inhibition .
Table 2: Antimicrobial Activity of Selected Thiazolidinones
Compound Microbial Target MIC (μg/mL) Reference
2-(3-Chlorophenyl)-thiazolidinone E. coli 12.5
(V)9 (3-Cl-phenyl derivative) E. coli 6.25
(V)3 (3-Cl-phenyl derivative) P. aeruginosa 3.12
2-(4-Cl-phenyl)-thiazolidinone [6c] S. aureus 25.0

Key Findings :

  • Chlorophenyl Position Matters: 3-Chlorophenyl derivatives (e.g., V3) show superior activity against P. aeruginosa (MIC: 3.12 μg/mL) compared to 4-chlorophenyl analogs (MIC: 25 μg/mL) .
  • Synergistic Effects: Pyrazole-linked thiazolidinones () exhibit dual inhibition of Pf-ENR and E.

Spectroscopic Characterization

  • IR Spectroscopy : C=O stretching (1679–1683 cm⁻¹) is consistent across derivatives, while thioxo groups introduce C=S peaks (~1350 cm⁻¹) .
  • NMR : Aromatic protons in 3-chlorophenyl derivatives resonate at δ 6.90–7.95 ppm, with methylene/methine signals at δ 3.33–5.92 ppm .

Q & A

Q. How can researchers address discrepancies in computational vs. experimental binding affinities?

  • Methodological Answer:
  • Force Field Calibration: Adjust parameters in docking software to better reflect experimental conditions (e.g., solvation effects).
  • Crystallographic Validation: Compare predicted binding poses with X-ray structures of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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